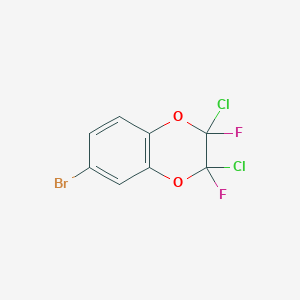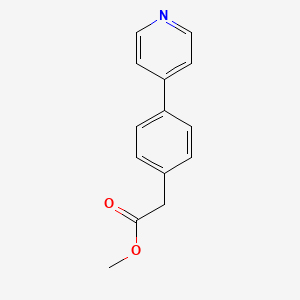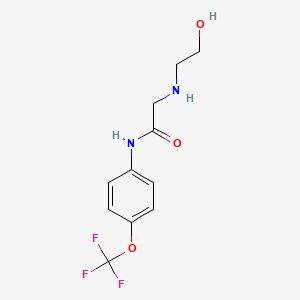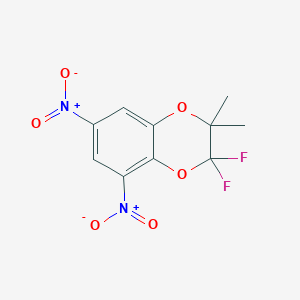
6-Bromo- 2,3-dichloro-2,3-difluoro-1,4-benzodioxane, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane, or 6-Br-DCDD, is an organobromine compound that has been used in various scientific research applications. It is a colorless, odorless, and non-volatile liquid with a melting point of -6.5°C and a boiling point of 120°C. 6-Br-DCDD is one of the most widely used brominated organobromine compounds in the world and it has been used in a variety of different scientific research applications.
Mechanism of Action
The mechanism of action of 6-Br-DCDD is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of drugs and other xenobiotics. 6-Br-DCDD is thought to bind to the active site of the enzyme, preventing its activity. Additionally, 6-Br-DCDD is believed to interact with the heme group of the enzyme, which is necessary for its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-DCDD are not completely understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other xenobiotics. Additionally, 6-Br-DCDD has been shown to interact with the heme group of the enzyme, which could lead to changes in the enzyme’s structure and activity. In addition, 6-Br-DCDD has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, which could lead to changes in the metabolism of lipids.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Br-DCDD in laboratory experiments is its high purity (97%). This makes it ideal for use in a variety of scientific research applications. Additionally, 6-Br-DCDD is relatively stable and non-volatile, which makes it easy to store and handle. Furthermore, 6-Br-DCDD is relatively inexpensive, which makes it an attractive reagent for laboratory use.
One of the main limitations of using 6-Br-DCDD in laboratory experiments is its low solubility in water. This makes it difficult to use in aqueous solutions, which limits its utility in certain applications. Additionally, 6-Br-DCDD is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for 6-Br-DCDD. One potential application is its use as an inhibitor of cytochrome P450 enzymes. This could lead to a better understanding of the role of these enzymes in drug metabolism and lead to new therapeutic strategies. Additionally, 6-Br-DCDD could be used as a catalyst for the synthesis of polymers and other materials. Furthermore, 6-Br-DCDD could be used as a model compound for studying the structure-activity relationships of brominated organobromine compounds. Finally, 6-Br-DCDD could be used in the synthesis of organic compounds such as ketones, amines, alcohols, and others.
Synthesis Methods
6-Br-DCDD can be synthesized in a few different ways. The most common method involves the reaction of 2,3-dichloro-2,3-difluoro-1,4-benzodioxane (DCDD) with bromine in the presence of a Lewis acid catalyst. The reaction is carried out at room temperature and yields 6-Br-DCDD in high yields. The reaction can also be carried out in the presence of a strong base such as sodium hydroxide to yield 6-Br-DCDD in lower yields. Additionally, 6-Br-DCDD can be synthesized via the reaction of 1,4-dibromo-2,3-dichloro-2,3-difluoro-benzene (DBDCF) with aqueous potassium hydroxide.
Scientific Research Applications
6-Br-DCDD has been used in a variety of scientific research applications. Most notably, it has been used as a reagent in the synthesis of organic compounds such as ketones, amines, alcohols, and others. Additionally, 6-Br-DCDD has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used as a catalyst for the synthesis of polymers and other materials. Furthermore, 6-Br-DCDD has been used as a model compound for studying the structure-activity relationships of brominated organobromine compounds.
properties
IUPAC Name |
6-bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2F2O2/c9-4-1-2-5-6(3-4)15-8(11,13)7(10,12)14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDQAXVEGUCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichloro-2,3-difluoro-1,4-benzodioxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)